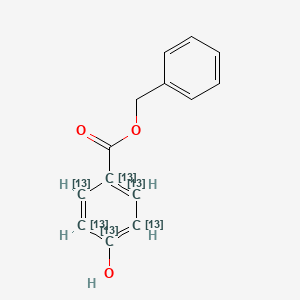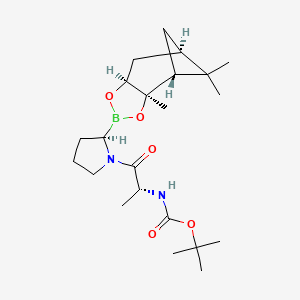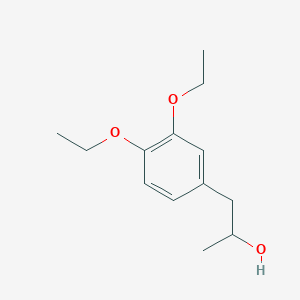
5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with its unique substitution pattern, is of interest in the field of medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is often preferred in industrial settings due to its efficiency and scalability. For example, the Cu(OAc)2-catalyzed synthesis mentioned earlier can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which is involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-6-fluoro-2-methyl-2H-indazole
- 5-Fluoro-6-methoxy-2-methyl-2H-indazole
- 5-Bromo-7-methoxy-2-methyl-2H-indazole
Uniqueness
5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. The presence of both bromine and fluorine atoms, along with a methoxy group, can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H8BrFN2O |
|---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
5-bromo-7-fluoro-6-methoxy-2-methylindazole |
InChI |
InChI=1S/C9H8BrFN2O/c1-13-4-5-3-6(10)9(14-2)7(11)8(5)12-13/h3-4H,1-2H3 |
InChI Key |
MSCDJCADDXTFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C(=C(C2=N1)F)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


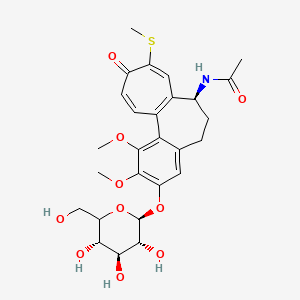
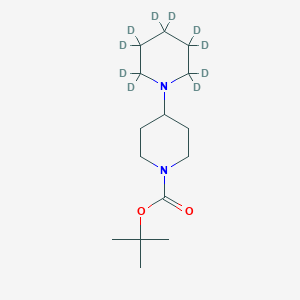

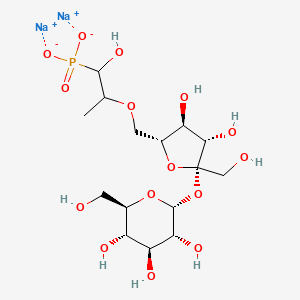
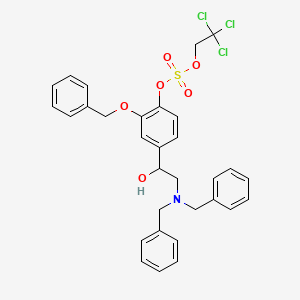
![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)

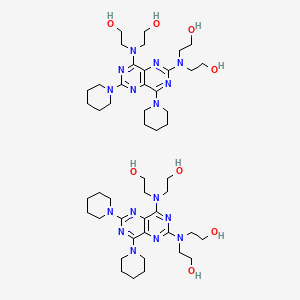

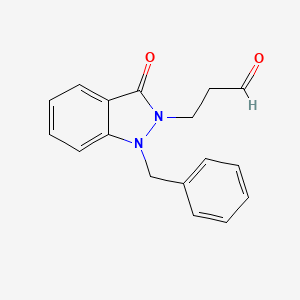
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
